molecular formula C14H16N4OS B257199 Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Cat. No. B257199
M. Wt: 288.37 g/mol
InChI Key: RMSMPNBZSBRKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.

Future Directions

There are several future directions for research on Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential therapeutic applications of Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether should be further explored, particularly in the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been reported in the literature. The method involves the reaction of 3-isopropyl-1,2,4-triazole-5-thiol with 2-bromoethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with ethyl iodide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has been investigated for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

properties

Product Name

Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-4-19-11-8-6-5-7-10(11)13-17-18-12(9(2)3)15-16-14(18)20-13/h5-9H,4H2,1-3H3

InChI Key

RMSMPNBZSBRKOR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(C)C

Origin of Product

United States

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